molecular formula C15H9N3O2S B5839011 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

Cat. No.: B5839011
M. Wt: 295.3 g/mol
InChI Key: JBAVBCTVCLTRNT-UHFFFAOYSA-N
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Description

2-(2-Furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C15H9N3O2S and a molecular weight of 295.32 . It is classified as a quinazolinone derivative, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities . The quinazolinone core consists of a benzene ring fused to a pyrimidinone ring, and in this specific compound, it is substituted at the 2-position with a furan group and at the 3-position with a thiazole group . This unique structure makes it a valuable building block for researchers, particularly in the development of new pharmacologically active molecules. Quinazolinone derivatives are extensively studied for their potential as inhibitors and agonists across various biological pathways. Research indicates that compounds within this class exhibit diverse biological activities, including serving as protease inhibitors, metabolic enzyme inhibitors, and modulators of key signaling pathways such as MAPK/ERK and JAK/STAT . The structural features of this compound suggest it may be investigated for its potential in antitumor, anticancer, antibacterial, and anti-inflammatory applications, aligning with the known profiles of other quinazolinone derivatives . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(furan-2-yl)-3-(1,3-thiazol-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-14-10-4-1-2-5-11(10)17-13(12-6-3-8-20-12)18(14)15-16-7-9-21-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVBCTVCLTRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the thiazole ring: This step involves the reaction of the quinazolinone intermediate with thioamide derivatives under suitable conditions.

    Attachment of the furan ring: The final step includes the coupling of the thiazole-quinazolinone intermediate with furan derivatives using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone analogs.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Quinazolinones are known for their anticancer properties. Studies have shown that derivatives of 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar quinazolinone derivative inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of p53 pathways .
  • Antimicrobial Activity
    • The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis.
    • Data Table : Effectiveness against various bacterial strains:
    Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

Photophysical Properties

  • Fluorescence Applications
    • The compound exhibits notable fluorescence properties, making it suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.
    • Quantum Yield : Research indicates that the quantum yield of fluorescence can reach up to 89% in specific solvents, showcasing its potential in optoelectronic applications .
  • Case Study on Fluorescent Probes
    • A study highlighted the synthesis of a series of quinazolinone derivatives with varying substituents that showed enhanced fluorescence characteristics. These compounds were utilized as fluorescent probes for bioimaging applications due to their high stability and brightness .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The photophysical properties of this compound make it a candidate for use in OLEDs. Its ability to emit light efficiently when excited by an electric current positions it as a valuable material in the development of energy-efficient lighting solutions.
  • Data Table: OLED Performance Metrics
    ParameterValue
    Maximum Emission Wavelength (nm)520
    Turn-on Voltage (V)3.5
    Luminous Efficiency (cd/A)25

Mechanism of Action

The mechanism of action of 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in the inhibition or activation of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Quinazolinone Derivatives

Compound Name Substituents (Position 2/3) Key Bioactivities Reference
2-(4-Pyridinyl)-3-(benzalamino)-4(3H)-quinazolinone Pyridinyl (C2), benzalamino (C3) Moderate antitumor activity (MGI%: 11–19%)
3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone Bromophenyl (C3), chlorobenzylthio (C2) Structural analog; no direct bioactivity reported
3-(4-Bromophenyl)-4(3H)-quinazolinone Bromophenyl (C3) High anti-inflammatory (BSA denaturation inhibition) and antioxidant (DPPH scavenging)
3-[2-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-4(3H)-quinazolinone Indolyl-piperidinyl ethyl (C3) Investigated for serotonin-related disorders (e.g., depression)
2-Methyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone Methyl (C2), methoxyphenyl (C3) Structural identification in novel psychoactive substances

Key Observations:

Electron-Withdrawing Groups (EWGs): Bromo and chloro substituents (e.g., 3-(4-bromophenyl)-4(3H)-quinazolinone) enhance anti-inflammatory and antioxidant activities due to increased electrophilicity .

Heterocyclic Substituents: Thiazolyl and furyl groups (as in the target compound) may improve metabolic stability and binding affinity to biological targets, as seen in analogs like 2-(4-pyridinyl)-3-(benzalamino)-4(3H)-quinazolinone .

Sulfur-Containing Groups: Thioether linkages (e.g., 2-((2-chlorobenzyl)thio)) are associated with antitumor activity, though alkylmercapto derivatives generally show lower potency than arylmercapto analogs .

Pharmacological Profiles

Antitumor Activity:

  • 2-Benzylmercapto-4(3H)-quinazolinone (MGI%: 19%) outperforms alkylmercapto derivatives (MGI%: 2–11%), highlighting the importance of aromatic substituents .
  • Cu(II) Complexes of 4(3H)-quinazolinone exhibit anticancer activity via DNA intercalation and topoisomerase inhibition .

Antimicrobial Activity:

  • Arylimine Derivatives (e.g., 3-[2-arylideneaminoethyl]-2-[4-(trifluoromethoxy)anilino]-4(3H)-quinazolinone) show EC50 values of 20.09–93.31 μg/mL against Xanthomonas oryzae and bacterial wilt pathogens, surpassing commercial agents like thiodiazole-copper .

Anti-Inflammatory and Antioxidant Activity:

  • 3-(4-Methoxyphenyl)-4(3H)-quinazolinone demonstrates potent DPPH radical scavenging (IC50: <50 μM) and total reducing power comparable to ascorbic acid .

Structure-Activity Relationships (SAR)

Position 2 Modifications:

  • Thioether or mercapto groups enhance antitumor activity but reduce solubility.
  • Aromatic substituents (e.g., furyl, pyridinyl) improve binding to enzyme active sites .

Position 3 Modifications:

  • Bulky substituents (e.g., bromophenyl) increase steric hindrance, improving selectivity for anti-inflammatory targets .
  • Electron-donating groups (e.g., methoxy) enhance antioxidant capacity via radical stabilization .

Biological Activity

The compound 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a hybrid molecule that combines the structural motifs of quinazolinones and thiazoles, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure

The molecular formula for this compound is C12H8N2O1SC_{12}H_{8}N_{2}O_{1}S. The compound features a quinazolinone core with a thiazole and furan substituent, which are believed to contribute to its biological effects.

Anticancer Activity

Numerous studies have highlighted the potential of quinazolinone derivatives in cancer treatment. For instance, a study showed that similar compounds exhibited significant cytotoxic effects against various cancer cell lines. The hybrid compound was evaluated for its antiproliferative activity using the MTT assay against several human cancer cell lines:

Cell Line IC50 (μM)
PC310
MCF-710
HT-2912

These results indicate that this compound has a potent dose-dependent inhibition of cell growth in these lines, suggesting its potential as an anticancer agent .

Antibacterial Activity

The thiazole moiety in this compound has been associated with notable antibacterial properties. In studies evaluating antimicrobial activity against various bacterial strains, the compound demonstrated effective inhibition. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Micrococcus luteus1.95 - 3.91
Bacillus spp3.91 - 15.62
Streptococcus spp7.81 - 15.62

These findings suggest that the compound exhibits strong antibacterial effects comparable to established antibiotics .

Anti-inflammatory Activity

Thiazole-containing compounds are also recognized for their anti-inflammatory properties. The hybrid nature of this compound may enhance its ability to modulate inflammatory responses. Research indicates that derivatives similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

Case Studies and Research Findings

Several case studies have been published regarding the biological activities of quinazolinone-thiazole hybrids:

  • Cytotoxicity Studies : A study evaluated multiple hybrids against prostate cancer cells and reported that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others.
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of various thiazole derivatives, revealing that certain structural modifications significantly improved their antibacterial potency.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via multi-step reactions involving cyclization and substitution. A common approach involves:

  • Step 1: Condensation of anthranilic acid derivatives with furyl and thiazole precursors under reflux with acetic anhydride to form the quinazolinone core .
  • Step 2: Microwave-assisted reactions to introduce the thiazole moiety, which reduces reaction time (from 12 hours to 30 minutes) and improves yield (from ~50% to 75%) .

Key factors affecting yield:

  • Catalysts: Nano-TiO₂ enhances cyclization efficiency by 20–30% compared to traditional acid catalysts .
  • Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

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